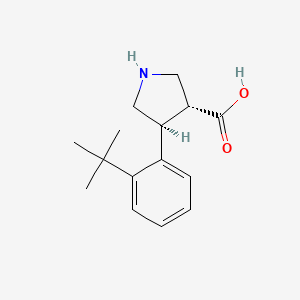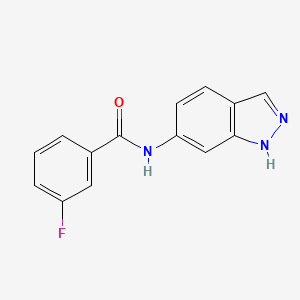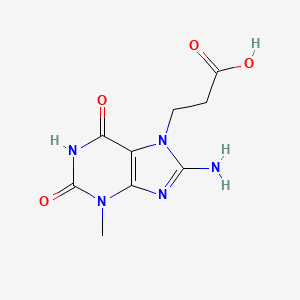
(4-Amino-5-iodopyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-5-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol It is characterized by the presence of an amino group, an iodine atom, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-iodopyridin-3-yl)methanol typically involves the iodination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common synthetic route includes the following steps:
Iodination: A pyridine derivative is iodinated using iodine and a suitable oxidizing agent.
Amination: The iodinated pyridine is then subjected to amination using ammonia or an amine source.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-iodopyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, sodium methoxide.
Major Products Formed
Oxidation: Formation of (4-Amino-5-iodopyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Amino-5-aminopyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(4-Amino-5-iodopyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Amino-5-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-5-bromopyridin-3-yl)methanol
- (4-Amino-5-chloropyridin-3-yl)methanol
- (4-Amino-5-fluoropyridin-3-yl)methanol
Comparison
Compared to its analogs, (4-Amino-5-iodopyridin-3-yl)methanol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the larger atomic radius of iodine compared to other halogens can affect the compound’s steric properties and overall molecular conformation .
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
(4-amino-5-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
PLHPTJGXMVNHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)






![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)





